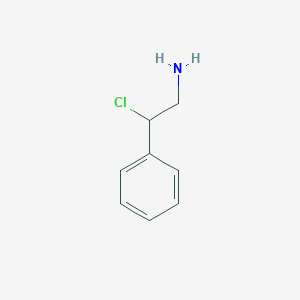
乙酸银
描述
Synthesis Analysis
Silver acetate can be synthesized by the reaction of acetic acid and silver carbonate . The reaction is as follows: 2 CH3CO2H + Ag2CO3 → 2 AgO2CCH3 + H2O + CO2. Solid silver acetate precipitates upon concentration of solutions of silver nitrate and sodium acetate .Molecular Structure Analysis
The structure of silver acetate consists of 8-membered Ag2O4C2 rings formed by a pair of acetate ligands bridging a pair of silver centers .Chemical Reactions Analysis
Silver acetate finds use in certain transformations in organic synthesis. For example, it is used to prepare sulfenamides from disulfides and secondary amines . A solution of silver acetate in pyridine absorbs hydrogen, producing metallic silver .Physical And Chemical Properties Analysis
Silver acetate is a white crystalline compound with a density of 3.26 g/cm³ . It is insoluble in water and has a boiling point of 220°C .科学研究应用
Electronics
Silver acetate is utilized in the electronics industry due to its ability to form conductive layers. It’s a precursor in the synthesis of silver nanoparticles, which are integral in creating conductive inks for printed electronics . These inks are used to form traces that approach bulk silver conductivity, essential for manufacturing electronic devices like solar cells, microelectronic chips, capacitors, and sensors .
Catalysis
In the field of catalysis, silver acetate plays a crucial role as an additive in C–H activation reactions. It enhances the reactivity derived from the pre-catalysts of the main transition metals used in these reactions . Silver acetate is involved in various catalytic processes, including alkenylation, alkylation, and arylation, which are fundamental in organic synthesis .
Medicine
Silver acetate’s antimicrobial properties make it valuable in medicine. It’s used in the production of antibacterial creams and ointments, particularly in treating burns and wounds to prevent infections . Its efficacy against a broad spectrum of bacteria, including multidrug-resistant strains, is leveraged in various medical applications .
Environmental Science
In environmental science, silver acetate-derived nanoparticles are researched for their potential in water treatment and pollution control. They are studied for their ability to interact with and reduce contaminants in water systems, contributing to environmental remediation efforts .
Optics
Silver acetate is significant in optics due to its role in the development of nanoparticles with unique optical properties. These properties are harnessed in various applications, including sensors and imaging technologies, where precise optical performance is required .
Sensors
The high electrical conductivity of silver makes silver acetate-derived nanoparticles ideal for use in sensors. These nanoparticles are incorporated into flexible sensors for applications such as electronic skin (E-skin) in healthcare monitoring and human motion detection .
Antibacterial Products
Silver acetate is a key ingredient in the development of antibacterial powders and coatings. Its broad-spectrum and stable antibacterial properties are utilized in coatings for medical devices and everyday products to prevent bacterial growth and infections .
安全和危害
Inhalation of silver acetate dust can irritate the nose and throat. Contact with eyes or skin causes irritation. If ingested or inhaled for a long period, silver compounds can cause permanent discoloration of the skin (argyria) . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
未来方向
The use of silver, including silver acetate, in nanotechnology and medicine is a rapidly growing field. Silver nanoparticles have been used in various applications due to their unique properties . Future research directions include improving the synthesis methods, increasing the efficiency of silver nanoparticles in medical treatments, and understanding the potential environmental impacts .
属性
IUPAC Name |
silver;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Ag/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLFBEKRDQMJLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgC2H3O2, C2H3AgO2 | |
| Record name | SILVER ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032041 | |
| Record name | Silver acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver acetate is a white crystalline plates. Light sensitive. Density 3.26 g / cm3., White to slightly gray solid; Soluble in 100 parts cold water; [Merck Index] Solubility in water = 10 g/L; [ChemIDplus] Beige powder; [Aldrich MSDS] | |
| Record name | SILVER ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9522 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
3.26 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SILVER ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Silver acetate | |
CAS RN |
563-63-3 | |
| Record name | SILVER ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19PPS85F9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does silver acetate act as a smoking deterrent?
A1: Silver acetate, when used orally in forms like gum or lozenges, interacts with components in cigarette smoke, creating an unpleasant metallic taste. This taste aversion serves as a deterrent by pairing smoking with an undesirable sensory experience. [, , , ]
Q2: Does silver acetate interact directly with nicotine?
A3: Research suggests that silver acetate primarily interacts with non-nicotine components of cigarette smoke. This finding indicates compatibility with nicotine replacement therapies. []
Q3: What is the antimicrobial mechanism of silver acetate?
A4: While the exact mechanism is not fully elucidated, silver ions released from silver acetate are thought to interact with bacterial enzymes and proteins, disrupting essential cellular processes and leading to cell death. [, , ]
Q4: How effective is silver acetate against resistant respiratory pathogens?
A5: Studies show promising activity of silver acetate N-heterocyclic carbene (NHC) complexes against resistant respiratory pathogens, including those found in cystic fibrosis patients. [, ]
Q5: Has silver acetate been investigated for its effect on wound biofilms?
A6: In vitro models of wound biofilms show that silver acetate exhibits antimicrobial activity but was less effective than povidone-iodine and polyhexamethylene biguanide. Notably, its efficacy against bacteria in biofilms differed from planktonic susceptibility. []
Q6: What is the molecular formula and weight of silver acetate?
A7: The molecular formula is CH3COOAg, and its molecular weight is 166.91 g/mol. [, ]
Q7: Can you describe the crystal structure of silver acetate?
A8: Silver acetate crystallizes in a structure with Ag2(carboxylate)2 dimer units connected by interdimer Ag−O bonds, forming infinite chains that stack in parallel. A Ag−Ag bond, possibly significant for silver nanoparticle formation, is present within the dimer. []
Q8: How does silver acetate contribute to the formation of conductive silver nanowires?
A9: Research shows that silver acetate can be used as a precursor for silver nanowire synthesis. When combined with specific polymers and subjected to controlled evaporation, silver acetate undergoes self-controlled crystallization, forming nanowire structures. Subsequent heating leads to the formation of conductive silver nanowires. [, , ]
Q9: How does the presence of silver acetate impact the thermal degradation of poly(methyl methacrylate) (PMMA)?
A10: Studies using thermal volatilization analysis (TVA) demonstrate that silver acetate significantly destabilizes PMMA, causing it to degrade at lower temperatures. This effect is attributed to the diffusion of radicals, generated during silver acetate decomposition, into the polymer matrix, initiating chain scission. []
Q10: What happens when silver acetate is used in conjunction with aluminum for low-temperature bonding?
A11: Research shows that silver acetate can reduce silver oxide at temperatures as low as 190 °C, much lower than the 400 °C required for silver oxide alone. This silver powder can then be sintered, creating a bond between silver and aluminum through an aluminum oxide layer. []
Q11: How does silver acetate contribute to enhancing the stability of electrically conductive adhesives (ECAs)?
A12: Studies show that adding silver acetate to ECAs improves their long-term conductivity and contact resistance stability, especially under humid conditions. This enhanced stability is attributed to an in-situ replacement reaction where silver acetate plates onto tin surfaces, forming a protective layer that mitigates galvanic corrosion. []
Q12: How stable is silver acetate in aqueous solutions?
A13: The stability of silver acetate in aqueous solutions is dependent on factors like pH, the presence of other ions, and temperature. []
Q13: What strategies can be used to improve the stability and solubility of silver acetate formulations?
A14: Specific formulation strategies, including complexation with ligands like N-heterocyclic carbenes (NHCs) and the use of appropriate solvents and excipients, can improve the stability and solubility of silver acetate in various applications. [, ]
Q14: What is known about the pharmacokinetics of silver acetate after oral administration?
A16: Studies in smokers using silver acetate chewing gum for several weeks showed increased serum silver levels. These levels returned to normal upon cessation of gum use. []
Q15: How is silver acetate distributed in the body after systemic exposure?
A17: Following intravenous administration in mice, silver acetate exhibited a distinct distribution pattern compared to silver nanoparticles. While nanoparticles primarily accumulated in the spleen and liver, silver acetate showed higher concentrations in the kidneys. []
Q16: Are there any specific toxicological concerns regarding oral exposure to silver acetate?
A18: Subchronic oral exposure to silver acetate in rats revealed dose-dependent changes in intestinal microbiota composition and mucosal gene expression. These findings suggest potential disruptions to gut homeostasis. []
Q17: Does the size of silver nanoparticles influence their toxicity compared to silver acetate?
A19: Research indicates that smaller-sized silver nanoparticles (10 nm) exhibit enhanced tissue distribution and greater hepatobiliary toxicity compared to larger nanoparticles (40 and 100 nm). This size-dependent toxicity was not observed with silver acetate, highlighting differences in their biological behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





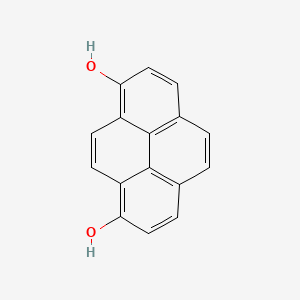
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)
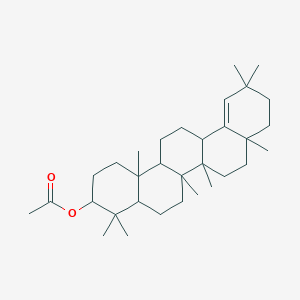

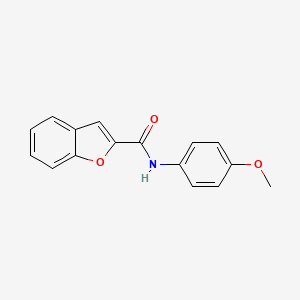
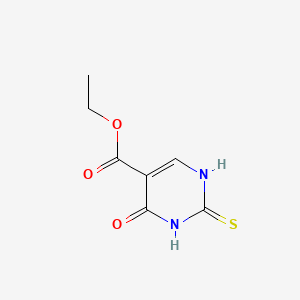
![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)
![3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)


